molecular formula C8H16N4O2 B2947381 ethyl (4Z)-4-(carbamimidamidoimino)pentanoate CAS No. 860611-88-7

ethyl (4Z)-4-(carbamimidamidoimino)pentanoate

Cat. No.: B2947381
CAS No.: 860611-88-7
M. Wt: 200.242
InChI Key: NCIBHLRWWJOLNP-WDZFZDKYSA-N
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Description

Ethyl (4Z)-4-(carbamimidamidoimino)pentanoate is a chemical compound with a unique structure that includes an ethyl ester group and a carbamimidamidoimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4Z)-4-(carbamimidamidoimino)pentanoate typically involves the reaction of ethyl pentanoate with specific reagents that introduce the carbamimidamidoimino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4Z)-4-(carbamimidamidoimino)pentanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Ethyl (4Z)-4-(carbamimidamidoimino)pentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (4Z)-4-(carbamimidamidoimino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, thereby modulating their activity. This can lead to various biological effects, depending on the pathways involved .

Comparison with Similar Compounds

Ethyl (4Z)-4-(carbamimidamidoimino)pentanoate can be compared with other similar compounds, such as ethyl pentanoate and ethyl acetoacetate. While these compounds share some structural similarities, this compound is unique due to its carbamimidamidoimino group, which imparts distinct chemical and biological properties .

List of Similar Compounds

Biological Activity

Ethyl (4Z)-4-(carbamimidamidoimino)pentanoate is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions, potential therapeutic applications, and relevant studies.

Chemical Structure and Properties

This compound has the molecular formula C10H18N4O2C_{10}H_{18}N_{4}O_{2} and a molecular weight of approximately 218.28 g/mol. The compound features a pentanoate backbone with a carbamimidamidoimino functional group, which is crucial for its biological interactions. The presence of multiple functional groups allows for versatile reactivity, making it a candidate for various biochemical applications.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits biological activity through its interaction with specific enzymes or receptors. These interactions may influence various metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders or enzyme deficiencies.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes. This inhibition could modulate pathways that are dysregulated in certain diseases.
  • Receptor Modulation : this compound might interact with receptors, altering signaling pathways that could contribute to its pharmacological effects.

Interaction Studies

Interaction studies are essential for understanding the pharmacological profile of this compound. These studies typically involve:

  • Enzyme assays : To determine the inhibitory potential against target enzymes.
  • Binding affinity tests : To assess how well the compound binds to specific receptors.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 2,4-dimethylpentanoateC9H18O2C_{9}H_{18}O_{2}Contains two methyl groups on different carbon atoms
Ethyl 4,4-dimethylpentanoateC9H18O2C_{9}H_{18}O_{2}Features two methyl groups on the same carbon atom
Ethyl pentanoateC7H14O2C_{7}H_{14}O_{2}A simpler ester without additional functional groups

This compound stands out due to its complex functional group arrangement, which provides unique reactivity and potential biological interactions not found in simpler esters like ethyl pentanoate or dimethyl derivatives.

Properties

IUPAC Name

ethyl (4Z)-4-(diaminomethylidenehydrazinylidene)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2/c1-3-14-7(13)5-4-6(2)11-12-8(9)10/h3-5H2,1-2H3,(H4,9,10,12)/b11-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIBHLRWWJOLNP-WDZFZDKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=NN=C(N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC/C(=N\N=C(N)N)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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